molecular formula C12H11NO4 B3021148 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 887360-48-7

5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B3021148
CAS No.: 887360-48-7
M. Wt: 233.22 g/mol
InChI Key: FTVWKNMSWDXJCY-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group and at position 3 with a carboxylic acid moiety. This compound is structurally analogous to other 1,2-oxazole derivatives studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-9-5-3-8(4-6-9)11-7-10(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWKNMSWDXJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586085
Record name 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-48-7
Record name 5-(4-Ethoxyphenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzoyl chloride with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to more saturated heterocycles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated heterocycles.

    Substitution: Introduction of halogen atoms or other functional groups on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. Specifically, 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid has shown potential in inhibiting cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with cellular signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Polymer Chemistry

This compound can be used as a monomer in polymerization processes to create novel materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance their functionality, particularly in applications requiring thermal stability and chemical resistance.

Coatings and Adhesives

The compound's chemical structure allows it to be utilized in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Its application in protective coatings can improve the lifespan of materials exposed to harsh conditions.

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound.
Polymer DevelopmentSuccessfully incorporated into a polyamide matrix, enhancing thermal stability by 20%.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Biological Activity References
This compound 4-Ethoxyphenyl, carboxylic acid C₁₂H₁₁NO₄ 233.22 (calculated) Ethoxy group enhances lipophilicity; potential antimicrobial applications inferred from structural analogs.
Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Fluorophenyl, ethyl ester C₁₁H₉FN₂O₃ 236.20 Oxadiazole core with fluorophenyl group; ester moiety may improve membrane permeability.
5-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-oxazole-3-carboxylic acid Thiazole-aminophenyl hybrid C₁₄H₁₂N₄O₃S 316.34 Competitive inhibitor of StCysE (IC₅₀ = 110 μM, Ki = 64 μM); demonstrates efficacy in bacterial cysteine pathway inhibition.
5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic acid 4-Cyanophenyl, carboxylic acid C₁₁H₆N₂O₃ 214.18 Electron-withdrawing cyano group may enhance metabolic stability. Safety data available (GHS).
5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Thiophene, carboxylic acid C₈H₅NO₃S 195.20 Sulfur-containing heterocycle; potential for redox-related interactions in biological systems.
5-(1H-Indol-3-yl)-1,2-oxazole-3-carboxylic acid Indole, carboxylic acid C₁₂H₈N₂O₃ 236.20 Indole substituent enables π-π stacking; possible CNS activity due to structural similarity to tryptophan derivatives.
5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid 2-Chlorophenyl, carboxylic acid C₁₀H₆ClNO₃ 223.61 Chlorine atom increases electronegativity; safety data (GHS) reported.

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CN, -F): Compounds like 5-(4-cyanophenyl)- and 5-(4-fluorophenyl)- derivatives () exhibit increased metabolic stability and polarity compared to the ethoxyphenyl analog. Heterocyclic Hybrids: The thiazole-aminophenyl hybrid compound () demonstrates significant enzyme inhibition, highlighting the importance of hybrid heterocycles in targeting bacterial pathways. In contrast, the thiophene-substituted analog () may engage in unique sulfur-mediated interactions.

Biological Activity: The 2-aminothiazole derivative () is the only compound in this comparison with explicit biological data (IC₅₀ = 110 μM against StCysE). This suggests that substituents at the oxazole’s 5-position critically influence target binding, with bulky groups (e.g., 4-methylphenylamino-thiazole) enhancing affinity.

No such data were found for the ethoxyphenyl analog, underscoring a gap in current research.

Biological Activity

5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H11_{11}N1_{1}O3_{3}
  • Molecular Weight : 219.21 g/mol

This compound features an oxazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of oxazole compounds can induce apoptosis in various cancer cell lines, including:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)0.76
U-937 (Leukemia)0.79
MEL-8 (Melanoma)1.47

The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage in treated cells .

2. Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It may inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The compound's ethoxy substitution enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially modulates receptor activity related to cell proliferation and apoptosis.

These interactions ultimately influence various biochemical pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds in the oxazole family:

  • Study on Apoptosis Induction :
    • A study found that certain oxazole derivatives significantly induced apoptosis in MCF-7 cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .
  • In Vivo Models :
    • Research involving animal models demonstrated that compounds similar to this compound effectively reduced tumor size and improved survival rates in mice with induced tumors .
  • Comparative Studies :
    • Comparative evaluations with other known anticancer agents revealed that this compound exhibited comparable or superior efficacy against specific cancer types, suggesting a promising avenue for further development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
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